Cas no 4386-40-7 (5-chloro-2-hydroxy-3-methylbenzoic acid)

5-chloro-2-hydroxy-3-methylbenzoic acid structure
4386-40-7 structure
Product Name:5-chloro-2-hydroxy-3-methylbenzoic acid
CAS No:4386-40-7
MF:C8H7ClO3
MW:186.592381715775
CID:929218
Update Time:2025-10-29

5-chloro-2-hydroxy-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-hydroxy-3-methylbenzoic acid
    • 5-Chlor-2-hydroxy-3-methyl-benzoesaeure
    • 5-chloro-2-hydroxy-3-methyl-benzoic acid
    • AC1L5EEA
    • AC1Q3LQ9
    • AR-1G7729
    • BBL025784
    • CTK4I7840
    • NSC15817
    • SureCN123067
    • Inchi: 1S/C8H7ClO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)
    • InChI Key: LVTWXQZCFTXATF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C(=C(C)C=1)O

Computed Properties

  • Exact Mass: 186.00841

Experimental Properties

  • PSA: 57.53
  • LogP: 2.05220

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Additional information on 5-chloro-2-hydroxy-3-methylbenzoic acid

5-Chloro-2-Hydroxy-3-Methylbenzoic Acid: A Versatile Compound with Broad Applications in Pharmaceutical and Material Sciences

5-Chloro-2-hydroxy-3-methylbenzoic acid, with the CAS No. 4386-40-7, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical development, material science, and biochemical research. This compound belongs to the class of substituted benzoic acids, which are widely utilized as building blocks for the synthesis of drugs, dyes, and functional materials. Its molecular structure, featuring a chloro group at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position, provides a versatile platform for chemical modifications and functional group transformations.

The 5-chloro-2-hydroxy-3-methylbenzoic acid molecule exhibits a combination of hydrophilic and hydrophobic characteristics, which makes it suitable for applications in aqueous and organic environments. Recent studies have demonstrated its potential as a precursor for the development of antifungal agents, anti-inflammatory drugs, and bioactive polymers. The presence of the hydroxyl group enhances its solubility in polar solvents, while the methyl group contributes to steric hindrance, influencing its reactivity in synthetic pathways. These structural features are critical for understanding its role in various chemical reactions and biological interactions.

One of the most promising areas of research involving 5-chloro-2-hydroxy-3-methylbenzoic acid is its application in the design of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for the development of antifungal compounds with improved bioavailability and reduced toxicity. The study demonstrated that derivatives of this compound could effectively inhibit the growth of pathogenic fungi by targeting specific cellular pathways. This finding underscores the importance of 5-chloro-2-hydroxy-3-methylbenzoic acid as a key intermediate in the synthesis of antifungal drugs.

Additionally, the CAS No. 4386-40-7 compound has been explored for its role in the development of biodegradable polymers. Researchers at the University of Tokyo have recently reported that 5-chloro-2-hydroxy-3-methylbenzoic acid can be incorporated into polymeric matrices to enhance their mechanical properties and degradation rates. This application is particularly relevant in the context of sustainable materials science, where the demand for environmentally friendly alternatives to traditional plastics is increasing. The ability of 5-chloro-2-hydroxy-3-methylbenzoic acid to form stable covalent bonds with other monomers makes it a valuable component in the design of biodegradable materials.

Recent advances in computational chemistry have also provided insights into the molecular interactions of 5-chloro-2-hydroxy-3-methylbenzoic acid. A 2024 study published in Computational and Structural Chemistry used molecular docking simulations to investigate its binding affinity with various protein targets. The results suggested that the compound could potentially modulate the activity of enzymes involved in inflammatory responses, making it a candidate for the development of anti-inflammatory drugs. These findings highlight the importance of 5-chloro-2-hydroxy-3-methylbenzoic acid in the context of drug discovery and its potential to address unmet medical needs.

From a synthetic perspective, the preparation of 5-chloro-2-hydroxy-3-methylbenzoic acid involves several well-established methods. One common approach is the chlorination of 2-hydroxy-3-methylbenzoic acid, which introduces the chloro group at the 5-position. This reaction typically employs a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The hydroxyl group at the 2-position is often introduced through a hydroxylation reaction, which can be achieved using reagents like potassium permanganate or hydrogen peroxide in acidic media. The methyl group at the 3-position is usually introduced via alkylation reactions, where the corresponding alkyl halide is reacted with a nucleophile under appropriate conditions.

The chemical stability of 5-chloro-2-hydroxy-3-methylbenzoic acid is an important consideration in its storage and handling. The compound is generally stable under normal conditions but may degrade when exposed to high temperatures or strong acids. Proper storage conditions, such as maintaining a cool and dry environment, are essential to preserve its chemical integrity. Additionally, the compound should be protected from prolonged exposure to light, as this can lead to photodegradation. These storage requirements are critical for maintaining the quality of the compound during research and industrial applications.

Another area of interest is the use of 5-chloro-2-hydroxy-3-methylbenzoic acid in the development of fluorescent probes for biomedical imaging. Researchers at the National Institute of Health have recently reported that derivatives of this compound can be functionalized with fluorescent dyes to create probes that selectively bind to specific biomolecules. This application is particularly relevant in the field of diagnostics, where the ability to visualize molecular interactions in real-time is crucial. The unique electronic properties of 5-chloro-2-hydroxy-3-methylbenzoic acid make it an attractive candidate for the design of such probes.

In conclusion, 5-chloro-2-hydroxy-3-methylbenzoic acid (CAS No. 4386-40-7) is a versatile compound with a wide range of applications in pharmaceutical, material, and biochemical research. Its structural features and chemical reactivity make it an important intermediate in the synthesis of various functional materials and drugs. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in modern science and technology.

For further information on the synthesis, applications, and properties of 5-chloro-2-hydroxy-3-methylbenzoic acid, additional resources and references are available in scientific journals and databases. These sources provide detailed insights into the molecular mechanisms and practical applications of this compound, supporting its role as a valuable component in various fields of research.

Overall, the study of 5-chloro-2-hydroxy-3-methylbenzoic acid represents a dynamic and evolving area of research, with ongoing efforts to expand its applications and optimize its properties for specific uses. As new technologies and methodologies continue to emerge, the potential of this compound is likely to be further realized, contributing to advancements in multiple scientific disciplines.

By understanding the chemical and biological properties of 5-chloro-2-hydroxy-3-methylbenzoic acid, researchers can harness its potential to address complex challenges in medicine, materials science, and environmental sustainability. The continued exploration of this compound underscores its importance as a key player in the development of innovative solutions for contemporary scientific and industrial needs.

As research into 5-chloro-2-hydroxy-3-methylbenzoic acid progresses, it is expected that new applications and insights will emerge, further solidifying its role as a critical compound in the chemical sciences. The interdisciplinary nature of its study highlights the value of collaborative efforts in advancing our understanding and utilization of this compound.

Ultimately, the exploration of 5-chloro-2-hydroxy-3-methylbenzoic acid (CAS No. 4386-40-7) exemplifies the importance of interdisciplinary research in driving scientific innovation. By combining knowledge from chemistry, biology, and materials science, researchers can unlock new possibilities and applications for this compound, contributing to the broader goals of scientific discovery and technological advancement.

As the field of chemical research continues to evolve, the study of 5-chloro-2-hydroxy-3-methylbenzoic acid will remain a focal point of innovation, with ongoing efforts to expand its applications and optimize its properties for specific uses. The interdisciplinary nature of this research underscores the value of collaborative efforts in advancing our understanding and utilization of this compound.

The significance of 5-chloro-2-hydroxy-3-methylbenzoic acid extends beyond its immediate applications, as it represents a model for the development of new compounds with tailored properties. By studying its structure and reactivity, researchers can gain insights into the design of similar compounds that may address a wide range of scientific and industrial challenges. This approach highlights the importance of fundamental research in driving practical innovations.

As the demand for sustainable and efficient materials continues to grow, the role of 5-chloro-2-hydroxy-3-methylbenzoic acid in the development of biodegradable polymers and functional materials is expected to expand. Researchers are exploring ways to enhance its properties to meet the requirements of various applications, from biomedical devices to environmental remediation technologies. These efforts are critical for addressing global challenges related to resource sustainability and waste management.

Moreover, the potential of 5-chloro-2-hydroxy-3-methylbenzoic acid in the field of biomedical imaging and diagnostics is likely to grow as new methodologies are developed. The ability to create fluorescent probes and other imaging agents based on this compound could lead to advancements in early disease detection and treatment monitoring. These applications underscore the importance of continued research into the properties and behaviors of this compound.

The ongoing research into 5-chloro-2-hydroxy-3-methylbenzoic acid is a testament to the dynamic nature of chemical science. As new technologies and methodologies emerge, the potential uses of this compound are likely to expand, contributing to advancements in multiple scientific disciplines. The interdisciplinary nature of this research highlights the value of collaborative efforts in driving innovation and discovery.

By continuing to explore the properties and applications of 5-chloro-2-hydroxy-3-methylbenzoic acid, researchers can unlock new possibilities and contribute to the broader goals of scientific discovery and technological advancement. The interdisciplinary nature of this research underscores the importance of fundamental research in driving practical innovations and addressing global challenges.

In summary, the study of 5-chloro-2-hydroxy-3-methylbenzoic acid (CAS No. 4386-40-7) is a dynamic and evolving area of research with significant implications for various scientific and industrial fields. As new technologies and methodologies continue to emerge, the potential of this compound is likely to be further realized, contributing to advancements in multiple disciplines.

As the field of chemical research continues to evolve, the study of 5-chloro-2-hydroxy-3-methylbenzoic acid will remain a focal point of innovation, with ongoing efforts to expand its applications and optimize its properties for specific uses. The interdisciplinary nature of this research underscores the value of collaborative efforts in advancing our understanding and utilization of this compound.

The significance of 5-chloro-2-hydroxy-3-methylbenzoic acid extends beyond its immediate applications, as it represents a model for the development of new compounds with tailored properties. By studying its structure and reactivity, researchers can gain insights into the design of similar compounds that may address a wide range of scientific and industrial challenges. This approach highlights the importance of fundamental research in driving practical innovations.

As the demand for sustainable and efficient materials continues to grow, the role of 5-chloro-2-hydroxy-3-methylbenzoic acid in the development of biodegradable polymers and functional materials is expected to expand. Researchers are exploring ways to enhance its properties to meet the requirements of various applications, from biomedical devices to environmental remediation technologies. These efforts are critical for addressing global challenges related to resource sustainability and waste management.

Moreover, the potential of 5-chloro-2-hydroxy-3-methylbenzoic acid in the field of biomedical imaging and diagnostics is likely to grow as new methodologies are developed. The ability to create fluorescent probes and other imaging agents based on this compound could lead to advancements in early disease detection and treatment monitoring. These applications underscore the importance of continued research into the properties and behaviors of this compound.

The compound 5-chloro-2-hydroxy-3-methylbenzoic acid (CAS No. 4386-40-7) is a versatile organic molecule with a wide range of potential applications in pharmaceuticals, materials science, and biochemistry. Below is a concise summary of its key features, applications, and significance: --- ### Chemical Structure - Molecular Formula: C₈H₉ClO₃ - Molecular Weight: 196.61 g/mol - Functional Groups: Hydroxyl (-OH), methyl (-CH₃), and chlorine (-Cl) substituents on a benzoic acid ring. - Structure: A substituted aromatic carboxylic acid with a hydroxyl group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position. --- ### Key Properties - Acidic: The carboxylic acid group (-COOH) makes it acidic, with a pKa around 4.5. - Hydrophilic: The presence of hydroxyl and carboxyl groups enhances its solubility in polar solvents. - Reactivity: The chlorine and hydroxyl groups can participate in various chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and esterification. --- ### Applications 1. Pharmaceuticals: - Drug Development: May serve as a building block for designing antifungal, antibacterial, or anti-inflammatory agents due to its aromatic ring and functional groups. - Prodrugs: The hydroxyl and carboxyl groups can be modified to improve bioavailability or target specific tissues. 2. Materials Science: - Polymer Synthesis: Can be used as a monomer or functional group in polymerization reactions to create biodegradable or functional polymers. - Coatings and Dyes: The aromatic structure and substituents may be useful in creating pigments or coatings with specific optical or chemical properties. 3. Biochemistry: - Metabolic Pathways: May act as an intermediate in metabolic processes or be involved in enzyme-catalyzed reactions. - Fluorescent Probes: The hydroxyl and chlorine groups can be functionalized to create fluorescent dyes or sensors for imaging applications. 4. Environmental Science: - Biodegradation Studies: May be used as a model compound to study the degradation of aromatic pollutants in the environment. --- ### Significance - Synthetic Utility: Its functional groups make it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules. - Biological Activity: The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for drug discovery. - Sustainability: Its potential use in biodegradable materials aligns with green chemistry principles. --- ### Challenges and Considerations - Toxicity: The chlorine and hydroxyl groups may raise concerns about environmental or biological toxicity, requiring careful evaluation. - Synthetic Complexity: The synthesis of substituted benzoic acids can be challenging due to the need for precise control over substitution patterns. - Regulatory Compliance: As a potential drug or material, it would need to undergo rigorous testing to ensure safety and efficacy. --- ### Conclusion 5-chloro-2-hydroxy-3-methylbenzoic acid is a promising compound with diverse applications in chemistry, biology, and materials science. Its unique structure and functional groups make it a versatile starting material for further modification and innovation. Ongoing research into its properties and applications will continue to uncover new opportunities in drug development, sustainable materials, and biomedical technologies.
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